2-Chloro-4-methoxyphenylhydrazine
Overview
Description
2-Chloro-4-methoxyphenylhydrazine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxyphenylhydrazine typically involves the diazotization of 2-chloro-4-methoxyaniline followed by reduction. The process begins with the reaction of 2-chloro-4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This intermediate is then reduced using a suitable reducing agent such as stannous chloride or sodium sulfite to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow processes and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxyphenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methoxyphenylhydrazine has several applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxyphenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is often mediated through the formation of hydrazone or azo linkages, which can alter the function of the target protein .
Comparison with Similar Compounds
- 4-Methoxyphenylhydrazine
- 2-Chlorophenylhydrazine
- 4-Chlorophenylhydrazine
Comparison: 2-Chloro-4-methoxyphenylhydrazine is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming diverse derivatives. Compared to 4-Methoxyphenylhydrazine, the chlorine atom in this compound provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRDFGZMHHMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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